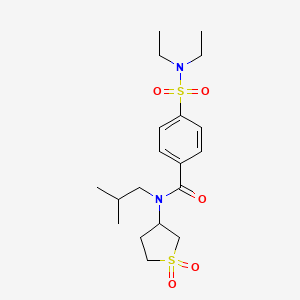
4-(N,N-diethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a useful research compound. Its molecular formula is C19H30N2O5S2 and its molecular weight is 430.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(N,N-diethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a synthetic organic molecule with potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in antimicrobial and antitumor contexts. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a benzamide core linked to a tetrahydrothiophene moiety, which is modified by a sulfamoyl group. This configuration is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated through various assays, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, compounds with similar structural motifs have shown Minimum Inhibitory Concentrations (MIC) ranging from 62.5 µM to 1000 µM against these bacteria .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 4-(N,N-diethylsulfamoyl)-... | TBD | TBD |
| N-Alkyl-2-[4-(trifluoromethyl)... | ≥62.5 | Mycobacterium tuberculosis |
| Benzimidazole derivatives | TBD | Staphylococcus aureus |
Antitumor Activity
The compound's potential as an antitumor agent is supported by studies indicating that structurally related compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain benzimidazole derivatives have demonstrated IC50 values in the low micromolar range (6.26 ± 0.33 μM) against lung cancer cell lines . The mechanism of action often involves DNA intercalation or inhibition of specific kinases.
Table 2: Antitumor Activity Summary
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-(N,N-diethylsulfamoyl)-... | TBD | TBD |
| Benzimidazole derivatives | 6.26 | HCC827 |
| Other antitumor agents | TBD | Various cancer cell lines |
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential neuroprotective effects .
- DNA Interaction : Some derivatives demonstrate binding to DNA, which could lead to cytotoxicity in cancer cells .
- Antibacterial Properties : The presence of the sulfamoyl group may enhance interaction with bacterial enzymes, leading to effective inhibition of growth.
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives against Mycobacterium tuberculosis, finding that modifications in the alkyl chain significantly affected MIC values. The most effective derivative had an MIC of 250 µM.
- Cytotoxicity Assessment : In vitro assays on lung cancer cell lines showed that specific structural modifications increased cytotoxicity, with some compounds displaying reduced toxicity towards normal cells, indicating a favorable therapeutic index .
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S2/c1-5-20(6-2)28(25,26)18-9-7-16(8-10-18)19(22)21(13-15(3)4)17-11-12-27(23,24)14-17/h7-10,15,17H,5-6,11-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTDGQFMQKTSMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













